6-Demethoxy-9'-deoxycleomiscosin A
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Overview
Description
6-Demethoxy-9’-deoxycleomiscosin A is a lignan, a type of natural product found in various plants. It is known for its complex structure, which includes a dihydropyrano benzodioxin ring system. This compound is isolated from the herbs of Buxus sinica and has been studied for its potential biological activities .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 6-Demethoxy-9’-deoxycleomiscosin A can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 6-Demethoxy-9’-deoxycleomiscosin A .
Scientific Research Applications
6-Demethoxy-9’-deoxycleomiscosin A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of lignans.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 6-Demethoxy-9’-deoxycleomiscosin A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
6-Demethoxy-9’-deoxycleomiscosin A can be compared with other lignans, such as:
Podophyllotoxin: Known for its anticancer properties.
Matairesinol: Studied for its antioxidant and anti-inflammatory activities.
Secoisolariciresinol: Investigated for its potential cardiovascular benefits.
Uniqueness: 6-Demethoxy-9’-deoxycleomiscosin A is unique due to its specific dihydropyrano benzodioxin ring system, which is not commonly found in other lignans. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-10-17(12-3-6-13(20)15(9-12)22-2)24-14-7-4-11-5-8-16(21)25-18(11)19(14)23-10/h3-10,17,20H,1-2H3/t10-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWMOSBQSFJLTQ-QGHHPUGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C(O1)C3=C(C=C2)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C(O1)C3=C(C=C2)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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